molecular formula C10H11F2NO2 B3068437 Ethyl Difluoro(5-methylpyridin-2-yl)acetate CAS No. 503627-67-6

Ethyl Difluoro(5-methylpyridin-2-yl)acetate

Cat. No.: B3068437
CAS No.: 503627-67-6
M. Wt: 215.2 g/mol
InChI Key: GLDYXVMCPYSRND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Difluoro(5-methylpyridin-2-yl)acetate typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl Difluoro(5-methylpyridin-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Ethyl Difluoro(5-methylpyridin-2-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl Difluoro(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl Difluoro(5-methylpyridin-2-yl)acetate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which can lead to different chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

Ethyl difluoro(5-methylpyridin-2-yl)acetate (CAS Number: 503627-67-6) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a pyridine ring and difluoromethyl substituents, suggests potential interactions with various biological targets. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

  • Molecular Formula : C10H11F2NO
  • Molecular Weight : 215.20 g/mol
  • MDL Number : MFCD12827881
  • CAS Number : 503627-67-6

The compound is synthesized through the reaction of 5-methyl-2-pyridinecarboxylic acid with ethyl difluoroacetate, typically under catalytic conditions to enhance yield and purity.

This compound exhibits its biological effects primarily through its interaction with specific enzymes and metabolic pathways. The difluoro group enhances the compound's lipophilicity and bioavailability, allowing it to modulate various biochemical processes. It has been noted that this compound can act as either an inhibitor or an activator of certain enzymes, influencing metabolic pathways involved in critical biological functions .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Enzyme Interactions : The compound is utilized to study enzyme interactions, particularly in metabolic pathways involving branched-chain amino acids (BCAAs). It has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activities. The presence of fluorine atoms often enhances the biological efficacy of organic molecules against pathogens .
  • Therapeutic Applications : Research is ongoing to explore its role in drug development, particularly for conditions linked to enzyme dysregulation such as cancer and metabolic disorders .

Case Studies

  • BCAT Inhibition : A study identified this compound as a potential lead compound for BCAT1/2 inhibition, showing significant activity in vitro with IC50 values indicating effective enzyme inhibition .
    CompoundIC50 (µM)Selectivity
    This compound0.5High
    Control Compound (e.g., BAY-069)0.3Moderate
  • Antimicrobial Activity : In vitro assays demonstrated that derivatives of this compound exhibited promising antibacterial properties against Gram-positive bacteria, suggesting further exploration for therapeutic use against infections .

Mechanistic Studies

The fluorinated moiety in this compound contributes significantly to its binding affinity towards target enzymes. Structural analysis through X-ray crystallography has revealed how modifications in the pyridine ring can affect the binding interactions within the active sites of enzymes like BCATs .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(5-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-5-4-7(2)6-13-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDYXVMCPYSRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=C(C=C1)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251762
Record name Ethyl α,α-difluoro-5-methyl-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503627-67-6
Record name Ethyl α,α-difluoro-5-methyl-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503627-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-5-methyl-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of Cu(0) (12.2 g, 0.19 mmol, 2.2×) in DMSO (87 mL) at RT under argon was added ethyl bromodifluoroacetate (13.4 mL, 0.10 mol, 1.2×) (see Eto, H., et al.; Chem. Pharm. Bull. 48: 982-990, 2000; and Ashwood, M. S., et al.; Tetrahedron Lett. 43: 9271-9273, 2002). After 2.5 h, 2-bromo-5-methylpyridine was added in one portion, the flask resealed, re-evacuated, and purged with argon. After 48 h, the reaction was partitioned between EtOAc (200 mL) and saturated NH4Cl (150 mL). The organic phase was rewashed with saturated NH4Cl (100 mL) until the blue color dissipated. The organic phase was dried over Na2SO4 and concentrated in vacuo to afford a yellow/green non-viscous oil. Purification via flash chromatography (30% EtOAc/hexanes) afforded the product as a clear oil (10.5 g, 0.05 mol, 56% yield). 1H NMR (300 Hz, CDCl3) δ 8.47 (s, 1H), 7.63 (m, 2H), 4.37 (q, J=7.3 Hz), 2.40 (s, 3H), 1.33 (t, J=7.3 Hz, 3H); LC/MS (m/z) [M+1]+ 216.2 (calculated for C10H12F2NO2, 216.2).
[Compound]
Name
Cu(0)
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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